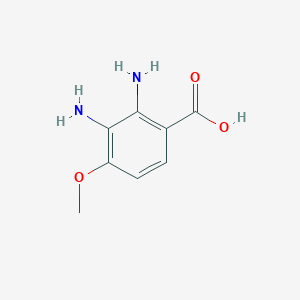![molecular formula C28H27F2N5O4 B8639682 (1S,2S)-N-(2'-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)-2-fluorocyclopropanecarboxamide](/img/structure/B8639682.png)
(1S,2S)-N-(2'-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)-2-fluorocyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1 is a complex organic molecule featuring a phthalazinone core structure This compound is notable for its unique combination of functional groups, including a tert-butyl group, a fluorine atom, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1 typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a strong base such as sodium hydride.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
(1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, leading to modulation of their activity. For example, the fluorine atom can enhance binding affinity through hydrogen bonding, while the tert-butyl group can increase lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
(1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: can be compared with other phthalazinone derivatives, such as:
(1s,2s)-N-(2’-(6-(tert-butyl)-8-chloro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: Similar structure but with a chlorine atom instead of fluorine.
(1s,2s)-N-(2’-(6-(tert-butyl)-8-methyl-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: Similar structure but with a methyl group instead of fluorine.
The uniqueness of (1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1 lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C28H27F2N5O4 |
|---|---|
Poids moléculaire |
535.5 g/mol |
Nom IUPAC |
(1S,2S)-N-[5-[2-(6-tert-butyl-8-fluoro-1-oxophthalazin-2-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]-2-fluorocyclopropane-1-carboxamide |
InChI |
InChI=1S/C28H27F2N5O4/c1-28(2,3)16-7-14-11-32-35(27(39)23(14)21(30)9-16)24-19(13-36)17(5-6-31-24)15-8-22(26(38)34(4)12-15)33-25(37)18-10-20(18)29/h5-9,11-12,18,20,36H,10,13H2,1-4H3,(H,33,37)/t18-,20+/m1/s1 |
Clé InChI |
SEGFWFQHVPYNMS-QUCCMNQESA-N |
SMILES isomérique |
CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)N(N=C2)C3=NC=CC(=C3CO)C4=CN(C(=O)C(=C4)NC(=O)[C@@H]5C[C@@H]5F)C |
SMILES canonique |
CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)N(N=C2)C3=NC=CC(=C3CO)C4=CN(C(=O)C(=C4)NC(=O)C5CC5F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(3-hydroxyphenyl)ethyl]-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B8639614.png)



![6-Aminomethyl-4,5,6,7-tetrahydro-benzo[d]thiazole](/img/structure/B8639639.png)







